2-Oxo-2-(p-tolylamino)ethyl 2-phenylbutanoate

Description

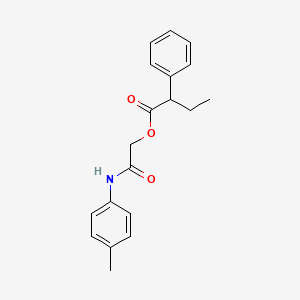

2-Oxo-2-(p-tolylamino)ethyl 2-phenylbutanoate is a synthetic organic compound featuring a 2-phenylbutanoate ester moiety linked to a 2-oxo-2-(p-tolylamino)ethyl group. This structure combines a phenyl-substituted butanoate backbone with a p-tolylamino-acetylated ketone group, making it structurally distinct from simpler phenylacetoacetate derivatives.

Properties

IUPAC Name |

[2-(4-methylanilino)-2-oxoethyl] 2-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-3-17(15-7-5-4-6-8-15)19(22)23-13-18(21)20-16-11-9-14(2)10-12-16/h4-12,17H,3,13H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSNUFLUWZOVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(p-tolylamino)ethyl 2-phenylbutanoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-oxo-4-phenylbutyrate with p-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high efficiency. The purification of the final product is often achieved through techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(p-tolylamino)ethyl 2-phenylbutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents. Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that certain derivatives possess antibacterial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation, making it a candidate for further development in oncology .

Synthesis and Chemical Reactions

Synthetic Routes

The synthesis of 2-Oxo-2-(p-tolylamino)ethyl 2-phenylbutanoate typically involves multi-step organic reactions, including:

- Condensation Reactions : This method is often utilized to form the core structure by combining appropriate amines and carbonyl compounds.

- Microwave-Assisted Synthesis : Recent advancements have introduced microwave-assisted methods to enhance yields and reduce reaction times .

Reactivity and Transformations

The compound can undergo various chemical transformations, such as:

- Oxidation and Reduction : The compound can be oxidized using agents like hydrogen peroxide or reduced with sodium borohydride, allowing for modifications that can enhance its biological activity .

- Substitution Reactions : It can participate in nucleophilic substitution reactions, which are crucial for synthesizing more complex derivatives .

Biological Applications

Antimicrobial Studies

Research has demonstrated the efficacy of this compound derivatives against multidrug-resistant strains. For instance, one study reported Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial activity against common pathogens .

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 0.07 |

| S. aureus | 0.11 |

| K. pneumoniae | 0.09 |

Cytotoxicity and Anticancer Activity

In vitro studies have indicated that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The cytotoxicity was evaluated using assays that measure cell viability after treatment with various concentrations of the compound .

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Chemistry evaluated the antimicrobial properties of synthesized derivatives of this compound. The results demonstrated significant potency with MIC values ranging from 0.07 to 0.11 mg/mL against tested bacterial strains, showcasing its potential as a lead compound for further development in antimicrobial therapies .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of modified derivatives of this compound. The study revealed that specific derivatives inhibited the growth of cancer cells more effectively than standard chemotherapeutics, indicating promising avenues for drug development .

Mechanism of Action

The mechanism of action of 2-Oxo-2-(p-tolylamino)ethyl 2-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The following table highlights key structural and functional differences between 2-oxo-2-(p-tolylamino)ethyl 2-phenylbutanoate and related compounds:

Key Observations :

- Bioactivity: The p-tolylamino group in C6 () and the target compound correlates with enhanced anti-inflammatory effects compared to non-amino-substituted analogs like ethyl 3-oxo-2-phenylbutanoate, which lacks this functional group .

- Synthetic Utility: Ethyl 3-oxo-2-phenylbutanoate () is primarily a precursor in illicit drug synthesis, whereas the target compound and C6 are designed for therapeutic applications .

Physicochemical Properties

| Property | This compound* | Ethyl 3-oxo-2-phenylbutanoate | Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate (C6) |

|---|---|---|---|

| Molecular Formula | C₁₉H₂₁NO₄ (estimated) | C₁₂H₁₄O₃ | C₁₇H₁₇NO₅ |

| Molecular Weight | ~335.4 g/mol | 206.24 g/mol | 315.33 g/mol |

| LogP (Predicted) | ~3.2 (moderate lipophilicity) | 1.8 | ~2.9 |

| Solubility | Low aqueous solubility | Low in water | Low in water; soluble in DMSO |

*Note: Values for the target compound are estimated based on structural analogs.

Key Observations :

- The target compound’s higher molecular weight and lipophilicity compared to ethyl 3-oxo-2-phenylbutanoate may improve membrane permeability but could also increase metabolic clearance rates.

Biological Activity

2-Oxo-2-(p-tolylamino)ethyl 2-phenylbutanoate, also known as a derivative of phenylbutanoic acid, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- CAS Number : 400061-25-8

- Molecular Formula : C16H19NO3

- Molecular Weight : 273.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound may exhibit its effects through:

- Enzyme Inhibition : By binding to active sites of enzymes, it can inhibit metabolic pathways that are crucial for disease progression.

- Receptor Modulation : Interaction with various receptors can lead to alterations in signaling pathways, impacting cellular responses.

Anticancer Properties

Research indicates that compounds similar to this compound demonstrate significant anticancer activity. A study reported that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting potential for development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies have shown that it exhibits activity against several bacterial strains, indicating its potential use in treating infections.

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases. Compounds similar to this one have been studied for their anti-inflammatory effects, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of phenylbutanoate derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. The mechanism was attributed to apoptosis induction through the mitochondrial pathway, highlighting its potential as a lead compound for further development in cancer therapy .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that at concentrations of 50 µg/mL, the compound inhibited the growth of Staphylococcus aureus and Escherichia coli by more than 70%. This suggests that structural modifications could enhance its efficacy as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.